KDS2010
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KDS2010 is a potent, highly selective, and reversible MAO-B inhibitor which shows 12,500-fold selectivity over MAO-A. KDS2010 overcomes the disadvantages of the irreversible MAO-B inhibitor and significantly attenuates increased astrocytic GABA levels and astrogliosis, thereby enhancing synaptic transmission, and rescuing learning and memory impairments in APP/PS1 mice.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Parkinson's Disease
KDS2010, a novel Monoamine oxidase-B (MAO-B) inhibitor, demonstrates significant potential as a therapeutic candidate for Parkinson’s disease (PD). Studies indicate that KDS2010, being potent, selective, and reversible, shows superior effectiveness compared to existing irreversible MAO-B inhibitors. In animal models of PD, including the MPTP mouse model and 6-hydroxydopamine-induced models, KDS2010 exhibited substantial neuroprotective and anti-neuroinflammatory effects, leading to alleviation of parkinsonism. Notably, it showed high bioavailability and blood-brain barrier permeability, along with minimal toxicity in non-human primates, positioning it as a promising next-generation treatment for PD (Nam et al., 2020).
Role in Alzheimer’s Disease
KDS2010 has emerged as a potential therapeutic agent for Alzheimer's disease (AD). The reversible MAO-B inhibition by KDS2010 helps in reducing aberrant γ-aminobutyric acid (GABA) production in reactive astrocytes, a known factor in AD pathology. Long-term treatment with KDS2010 does not induce compensatory genetic mechanisms, thereby effectively attenuating increased astrocytic GABA levels and rescuing learning and memory impairments in AD animal models. This contrasts with the limited long-term benefits of irreversible MAO-B inhibitors like selegiline in AD treatment, highlighting KDS2010's potential as an effective, long-lasting therapeutic option for AD (Park et al., 2019).
Toxicology and Pharmacokinetics
Toxicological studies of KDS2010 in animal models have identified its no-observed-adverse-effect levels, providing important insights into its safety profile. In rats, repeated oral administration of KDS2010 at varying doses resulted in notable effects on body weight, food consumption, and histological alterations in the kidney and testes at higher doses. These findings are essential for understanding the drug's safety and determining appropriate dosages for further clinical development (Kim et al., 2020).
Eigenschaften
CAS-Nummer |
1894207-44-3 |
---|---|
Produktname |
KDS2010 |
Molekularformel |
C18H21F3N2O4S |
Molekulargewicht |
418.43 |
IUPAC-Name |
(S)-2-(((4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)amino)propanamide Mesylate |
InChI |
InChI=1S/C17H17F3N2O.CH4O3S/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20;1-5(2,3)4/h2-9,11,22H,10H2,1H3,(H2,21,23);1H3,(H,2,3,4)/t11-;/m0./s1 |
InChI-Schlüssel |
AXIUZWFYRNNIFL-MERQFXBCSA-N |
SMILES |
C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KDS-2010; KDS 2010; KDS2010 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.